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Compound of Interest

Compound Name: D-Ribopyranosylamine

Cat. No.: B1354860 Get Quote

An in-depth analysis of the crystal structure and conformational preferences of D-
ribopyranosylamine, a foundational molecule in glycobiology and medicinal chemistry. This

guide provides researchers, scientists, and drug development professionals with a

comprehensive overview of its three-dimensional structure, synthesis, and the experimental

basis for its characterization.

D-ribopyranosylamine, the amino derivative of D-ribose, serves as a crucial building block in

the synthesis of a wide array of biologically significant molecules, including nucleoside

analogues and glycomimetics. Understanding its precise three-dimensional structure and

conformational behavior in the solid state is paramount for the rational design of novel

therapeutics and molecular probes. This technical guide delves into the crystallographic and

conformational details of D-ribopyranosylamine, presenting key data in a structured format

and outlining the experimental protocols for its study.

Crystal Structure and Conformation
The first definitive crystallographic evidence for the structure of β-D-ribopyranosylamine was

presented in a 2003 study published in Carbohydrate Research.[1] Through single-crystal X-ray

diffraction analysis, it was determined that in its crystalline form, β-D-ribopyranosylamine
adopts a chair conformation.
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The pyranose ring of β-D-ribopyranosylamine exists in the stable ⁴C₁ chair conformation.[1]

This conformation is the most thermodynamically favorable for most aldohexopyranoses and

their derivatives, as it minimizes steric strain by positioning the bulky substituents in equatorial

orientations. The orientation of the amine group at the anomeric carbon (C-1) is in the β-

configuration, as supported by the measured dihedral angles within the crystal structure.[1]

The stability of the ⁴C₁ chair conformation can be attributed to the minimization of unfavorable

steric interactions. In this arrangement, the hydroxyl groups at positions C-2, C-3, and C-4, as

well as the hydroxymethyl group at C-5, occupy equatorial positions, thus reducing 1,3-diaxial

interactions that would destabilize other potential conformations, such as the boat or skew-boat

forms.

Crystallographic Data
The following table summarizes the key crystallographic data for β-D-ribopyranosylamine as

determined by single-crystal X-ray diffraction.
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Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

Unit Cell Dimensions

a (Å) Data not available

b (Å) Data not available

c (Å) Data not available

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) Data not available

Z 4

Calculated Density (g/cm³) Data not available

Bond Lengths (Å) (Selected)

C1-N1 Data not available

C1-O5 Data not available

Bond Angles (°) (Selected)

O5-C1-N1 Data not available

Torsional Angles (°) (Selected)

O5-C1-C2-C3 Data not available

Note: Specific quantitative data from the primary crystallographic study were not publicly

available at the time of this guide's compilation. The table structure is provided for when such

data is obtained.
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The synthesis and crystallization of D-ribopyranosylamine are foundational steps for its

structural elucidation. The following sections detail the generalized experimental methodologies

for these processes.

Synthesis of β-D-Ribopyranosylamine
β-D-ribopyranosylamine can be synthesized through the reaction of D-ribose with ammonia.

[1] A common method involves the use of an aqueous solution of ammonia in the presence of

ammonium carbonate.

Materials:

D-ribose

Concentrated aqueous ammonia

Ammonium carbonate

Methanol

Diethyl ether

Procedure:

D-ribose is dissolved in a minimal amount of water.

A solution of concentrated aqueous ammonia and ammonium carbonate is added to the D-

ribose solution.

The reaction mixture is stirred at a controlled temperature (e.g., 40-50 °C) for several hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The resulting residue is purified, often by recrystallization from a solvent system such as

methanol/diethyl ether, to yield crystalline β-D-ribopyranosylamine.
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Single-Crystal X-ray Diffraction
The determination of the crystal structure of β-D-ribopyranosylamine is achieved through

single-crystal X-ray diffraction.

Methodology:

Crystal Growth: A single crystal of high quality is obtained by slow evaporation of a saturated

solution of the synthesized β-D-ribopyranosylamine in a suitable solvent.

Data Collection: The selected crystal is mounted on a goniometer head and placed in an X-

ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize

thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction

pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods and refined using least-squares techniques to obtain the final

atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizing the Process and Structure
To better understand the workflow and the conformational possibilities, the following diagrams

are provided.
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Caption: Experimental workflow for the synthesis and structural analysis of D-
ribopyranosylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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